molecular formula C4H7Cl2NO3S2 B6603134 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride CAS No. 2247107-90-8

2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride

Cat. No.: B6603134
CAS No.: 2247107-90-8
M. Wt: 252.1 g/mol
InChI Key: ZYJBIIYMVOJPHV-UHFFFAOYSA-N
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Description

2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride: is a chemical compound with the molecular formula C4H7Cl2NO3S2 and a molecular weight of 252.14 g/mol . It is known for its unique structure, which includes a thiomorpholine ring with a sulfonyl chloride and a chloro substituent. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical pathways .

Medicine: Its unique structure allows for the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This modification can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-chloro-1-oxo-1,4-thiazinane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO3S2/c5-4-3-7(12(6,9)10)1-2-11(4)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBIIYMVOJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C(CN1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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